molecular formula C21H28N2O3S2 B5153921 N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide

N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide

Katalognummer B5153921
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: FUNVPQZLTJKWPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). The inhibition of TYK2 has shown promising results in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease (IBD).

Wirkmechanismus

N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I IFNs. By inhibiting TYK2, N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide blocks the downstream signaling of these cytokines, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide has been shown to suppress the production of pro-inflammatory cytokines, such as IL-17, IL-22, and tumor necrosis factor-alpha (TNF-α), in preclinical studies. The compound also reduces the infiltration of inflammatory cells into affected tissues. In addition, N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide has been shown to improve the barrier function of the gut epithelium, which is compromised in IBD.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. In addition, the off-target effects of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide have not been fully characterized, which may limit its use in certain experimental settings.

Zukünftige Richtungen

1. Combination therapy: N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide may be combined with other inhibitors of the JAK-STAT pathway, such as tofacitinib, to enhance its efficacy and reduce the risk of resistance.
2. Target validation: Further studies are needed to elucidate the role of TYK2 in various autoimmune diseases and to identify the patient populations that are most likely to benefit from TYK2 inhibition.
3. Biomarker development: Biomarkers that can predict the response to TYK2 inhibition may help to identify patients who are most likely to benefit from this therapy.
4. Safety and tolerability: Further studies are needed to evaluate the long-term safety and tolerability of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide in humans, particularly with regard to its effects on the immune system.
5. Alternative delivery methods: The development of alternative delivery methods, such as topical formulations, may improve the efficacy and reduce the systemic side effects of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide in the treatment of skin diseases.

Synthesemethoden

The synthesis of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 5-methyl-2-thiophenesulfonyl chloride with piperidine to form 1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl chloride. This intermediate is then reacted with N-benzyl-N-methylpropanamide in the presence of a base to form the final product.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, psoriatic arthritis, and IBD. In a phase 2 clinical trial, N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide demonstrated significant efficacy in the treatment of moderate-to-severe psoriasis, with a rapid onset of action and durable response. The compound is currently being evaluated in phase 2 clinical trials for the treatment of Crohn's disease and ulcerative colitis.

Eigenschaften

IUPAC Name

N-benzyl-N-methyl-3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-17-8-11-21(27-17)28(25,26)23-14-12-18(13-15-23)9-10-20(24)22(2)16-19-6-4-3-5-7-19/h3-8,11,18H,9-10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNVPQZLTJKWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.